(S)-tert-Butyl 1-aminopiperidine-3-carboxylate
Description
(S)-tert-Butyl 1-aminopiperidine-3-carboxylate (CAS 625471-18-3) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen and a primary amino group at position 3 of the piperidine ring. With a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol, it serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuromodulators . Its stereochemistry (S-configuration) is critical for enantioselective interactions in biological systems.
Properties
IUPAC Name |
tert-butyl (3S)-1-aminopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-5-4-6-12(11)7-8/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHWWPNRUOHACS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCN(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652322 | |
| Record name | tert-Butyl (3S)-1-aminopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225349-89-2 | |
| Record name | tert-Butyl (3S)-1-aminopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Piperidine Amine Group
The primary amine in piperidine derivatives is highly reactive, necessitating protection before introducing the tert-butyl ester. A widely adopted strategy involves Boc (tert-butyloxycarbonyl) protection :
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Reagents : Boc anhydride (di-tert-butyl dicarbonate) or tert-butyl chloroformate.
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Conditions :
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
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Temperature: 0–25°C.
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Mechanism : The base deprotonates the amine, enabling nucleophilic attack on the Boc anhydride or chloroformate.
Example Protocol :
Esterification of the Carboxylic Acid
The tert-butyl ester is introduced via acid-catalyzed esterification or coupling reactions:
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Fischer Esterification :
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Coupling with tert-Butyl Chloride :
Optimized Protocol :
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Activate (S)-1-Boc-piperidine-3-carboxylic acid (1 equiv.) with DCC (1.1 equiv.) and DMAP (0.1 equiv.) in DCM.
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Add tert-butanol (2 equiv.) and stir for 6 hours.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Industrial processes prioritize efficiency and scalability. Continuous flow reactors enable:
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Precise Temperature Control : Minimizes side reactions.
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Automated Quenching : Immediate neutralization of intermediates.
Case Study :
Catalytic Asymmetric Synthesis
Enantioselective catalysis avoids costly resolution steps:
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Catalyst : Chiral palladium complexes (e.g., BINAP-Pd).
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Substrate : Piperidine-3-carboxylic acid derivatives.
Comparative Analysis of Methods
| Method | Yield | ee (%) | Scale | Cost |
|---|---|---|---|---|
| Boc Protection + DCC Coupling | 92% | >99 | Lab (10 g) | High |
| Continuous Flow | 95% | 98 | Industrial (50 kg/day) | Low |
| Catalytic Asymmetric | 88% | 88 | Pilot (1 kg) | Moderate |
Key Findings :
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Laboratory methods favor Boc protection but require costly reagents.
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Industrial flow systems reduce waste and improve consistency.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
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NMR (400 MHz, CDCl₃) :
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δ 1.45 (s, 9H, t-Bu).
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δ 3.65 (m, 1H, CH-NH₂).
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Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 1-aminopiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-tert-Butyl 1-aminopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-aminopiperidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Structural Similarity
The following table summarizes key structural analogs and their differences:
Key Observations :
- Amino vs. Hydroxyl Groups: The primary amino group in the target compound confers higher basicity (pKa ~9-10) compared to hydroxyl analogs (pKa ~14), influencing solubility and reactivity in acidic environments .
- Methylamino Substitution: The methylamino analog (CAS 912368-73-1) exhibits increased lipophilicity (logP ≈1.5 vs.
- Stereochemical Impact : Enantiomeric pairs (e.g., R vs. S hydroxyl derivatives) show divergent biological activities, as seen in receptor binding assays .
Physicochemical Properties
| Property | This compound | tert-Butyl 3-hydroxypiperidine-1-carboxylate | tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate |
|---|---|---|---|
| Boiling Point | Not reported | Not reported | Not reported |
| Melting Point | Not reported | 98–100°C (literature) | Not reported |
| Solubility in Water | Low (hydrophobic Boc group) | Moderate (due to -OH hydrogen bonding) | Very low (increased lipophilicity) |
| Stability | Stable under inert conditions | Sensitive to oxidation | Stable but may undergo N-demethylation |
Notes:
Biological Activity
(S)-tert-Butyl 1-aminopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- CAS Number: 1225349-89-2
- Molecular Formula: C10H18N2O2
- Molecular Weight: 198.26 g/mol
This compound features a piperidine ring, which is known for its versatility in biological applications. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Target Interactions
Piperidine derivatives, including this compound, interact with various biological targets. These interactions are crucial for their pharmacological effects:
- Signaling Pathways:
- Receptor Binding:
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties. This activity is attributed to its ability to scavenge free radicals, thereby protecting cellular components from oxidative stress .
Anti-inflammatory Effects
Studies have shown that this compound can reduce inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:
- HepG2 (hepatocellular carcinoma)
- MCF-7 (breast cancer)
The compound induces apoptosis and inhibits cell proliferation through modulation of apoptotic pathways .
Pharmacokinetics
Absorption and Bioavailability:
Piperidine derivatives generally exhibit high gastrointestinal absorption due to their lipophilic nature. The bioavailability of this compound is enhanced by its structural properties, allowing for effective delivery in therapeutic applications .
Metabolism:
The metabolism of this compound involves cytochrome P450 enzymes, which play a critical role in drug metabolism. Variations in enzyme activity can influence the pharmacokinetic profile and therapeutic efficacy of the compound .
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
Q & A
Q. What computational methods predict the tert-butyl group’s conformational stability in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
